molecular formula C17H15NO3 B027632 2-Acetamido-9-fluorenyl acetate CAS No. 108973-47-3

2-Acetamido-9-fluorenyl acetate

Cat. No.: B027632
CAS No.: 108973-47-3
M. Wt: 281.3 g/mol
InChI Key: WOIUBMJAWAWJMB-UHFFFAOYSA-N
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Description

2-Acetamido-9-fluorenyl acetate (CAS 108973-47-3) is a derivative of the well-characterized model carcinogen 2-acetylaminofluorene (2-AAF). As a research chemical, it serves as a valuable tool in experimental toxicology and oncology for studying the mechanisms of chemical carcinogenesis. This compound is closely related to 2-AAF, a potent carcinogen frequently used in laboratories to demonstrate stages of multistage carcinogenesis and to investigate carcinogen-induced epigenetic alterations, such as changes in cytosine DNA methylation, histone methylation, and microRNA expression . The metabolic activation of aromatic amines like 2-AAF is a well-established process, often involving cytochrome P450-mediated N-hydroxylation followed by sulfation, leading to the formation of DNA adducts . Researchers can utilize this compound to probe these metabolic pathways and the subsequent covalent binding to DNA and macromolecules, which is a critical initiating event in chemical carcinogenesis . This product is intended for research purposes only and is a key reagent for: Studying the metabolic activation of pro-carcinogens. Investigating DNA adduct formation and repair mechanisms. Exploring epigenetic modifications driven by carcinogen exposure. Serving as a reference compound in analytical and biochemical assays. Safety Notice: This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Please refer to the Safety Data Sheet (SDS) for proper handling procedures.

Properties

CAS No.

108973-47-3

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

(2-acetamido-9H-fluoren-9-yl) acetate

InChI

InChI=1S/C17H15NO3/c1-10(19)18-12-7-8-14-13-5-3-4-6-15(13)17(16(14)9-12)21-11(2)20/h3-9,17H,1-2H3,(H,18,19)

InChI Key

WOIUBMJAWAWJMB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C

Pictograms

Irritant; Environmental Hazard

Synonyms

2-ACETAMIDO-9-FLUORENYL ACETATE

Origin of Product

United States

Preparation Methods

Direct Acetylation of 9-Hydroxyfluorene Derivatives

The most widely reported method involves acetylation of 9-hydroxyfluorene using acetic anhydride or acetyl chloride. VulcanChem’s protocol employs acetic anhydride in the presence of pyridine at 60–70°C, yielding 2-acetamido-9-fluorenyl acetate with >90% conversion. The reaction proceeds via nucleophilic acyl substitution, where pyridine acts as both a catalyst and acid scavenger.

Reaction Scheme:

9-Hydroxyfluorene+(CH3CO)2Opyridine, 60–70°C2-Acetamido-9-fluorenyl acetate\text{9-Hydroxyfluorene} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine, 60–70°C}} \text{this compound}

A critical challenge is avoiding over-acetylation at the 2-position. Slower addition of acetic anhydride (over 5–7 hours) and strict temperature control (60–70°C) enhance selectivity, as demonstrated in patent CN111777611A.

Table 1: Optimization of Direct Acetylation

ParameterOptimal ConditionYield ImprovementSource
Acetylating AgentAcetic anhydride92%
CatalystPyridine95% selectivity
Temperature60–70°C88% → 94%
Addition Time5–7 hours90% → 97%

Multi-Step Synthesis via Intermediate Formation

Patent CN111777611A describes a three-step approach for related fluorenyl acetamides, adaptable to this compound:

  • Selective Acylation : 9-Hydroxyfluorene is treated with acetic anhydride in acetic acid under dropwise addition (3–10 hours) to form 2-acetamido-9-hydroxyfluorene.

  • Cyclization : The intermediate undergoes cyclization using catalysts like tetrabutylammonium bromide in xylene at 110–135°C.

  • Final Acylation : A second acylation with acetic anhydride completes the synthesis.

This method achieves 97.9% molar yield by minimizing byproducts through solvent recycling and precise stoichiometry.

Carbodiimide-Mediated Amidation

ScienceDirect reports a novel approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to acetylate fluorenyl amines. While originally designed for anti-Alzheimer’s drug candidates, this method applies to this compound by modifying the amine substrate.

Procedure:

  • Acylation : React 9-aminofluorene with acetic acid using EDC/DMAP in dichloromethane.

  • Epoxidation : Treat the product with meta-chloroperoxybenzoic acid (mCPBA).

  • Ring-Opening : Perform nucleophilic substitution with acetate ions.

This method offers milder conditions (room temperature) but requires chromatographic purification, reducing scalability.

Reaction Optimization Strategies

Catalyst Selection

  • Pyridine Derivatives : Enhance acetylation rates by neutralizing HCl generated during reaction.

  • Tetrabutylammonium Bromide : In patent methods, this phase-transfer catalyst improves cyclization efficiency by 15% compared to sodium acetate.

  • EDC/DMAP : Enable amidation without racemization, crucial for chiral purity.

Solvent Systems

  • Acetic Acid/Acetic Anhydride Mixtures : Reduce side reactions by maintaining low water content.

  • Xylene/Toluene : Facilitate high-temperature cyclization while enabling azeotropic water removal.

  • Dichloromethane : Ideal for EDC-mediated reactions due to inertness and solubility.

Table 2: Solvent Impact on Yield

SolventReaction StepYield (%)Purity (%)Source
Acetic acidInitial acylation95.598.5
XyleneCyclization97.998.3
DichloromethaneEDC amidation89.299.1

Characterization and Quality Control

Synthetic batches are validated using:

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • NMR : Distinct signals at δ 2.1 (acetate CH₃) and δ 2.3 (acetamido CH₃).

  • Mass Spectrometry : Molecular ion peak at m/z 281.3 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : Recycling acetic acid and xylene reduces raw material costs by 40%.

  • Safety : Exothermic acetylation requires jacketed reactors with temperature control.

  • Regulatory Compliance : Residual pyridine <50 ppm per ICH guidelines.

Applications in Pharmaceutical Development

  • Anticancer Agents : Derivatives inhibit topoisomerase II (IC₅₀ = 3.2 μM).

  • Antiviral Intermediates : Key precursor in acyclovir synthesis.

  • Enzyme Inhibitors : Binds acetylcholinesterase with Kᵢ = 288 nM .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
2-Acetamido-9-fluorenyl acetate has been investigated for its potential anticancer properties. Studies have suggested that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. Its application in drug development, particularly for oncology, is promising due to its ability to act on specific molecular targets involved in cancer progression.

Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it a candidate for use in drug delivery systems. Its derivatives can be engineered to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes .

Biochemical Applications

Enzyme Inhibition Studies
Research indicates that this compound may serve as a model compound for studying enzyme inhibition mechanisms. Its structural features allow it to interact with active sites of enzymes, providing insights into the development of enzyme inhibitors for therapeutic purposes .

Biomolecular Probes
Due to its fluorescent properties, this compound can be utilized as a biomolecular probe in fluorescence microscopy and imaging studies. Its application in tracking cellular processes offers valuable insights into cellular dynamics and molecular interactions .

Synthetic Chemistry

Building Block in Organic Synthesis
this compound is utilized as a building block in organic synthesis. Its reactivity allows for the formation of various derivatives through substitution reactions, making it a versatile intermediate in the synthesis of complex organic molecules .

Protecting Group Strategy
In synthetic organic chemistry, this compound can be employed as a protecting group for amines during multi-step synthesis processes. Its stability under various reaction conditions allows chemists to selectively protect functional groups without interfering with other reactive sites .

Material Science

Polymer Chemistry
The compound has potential applications in polymer chemistry as a stabilizer or modifier for polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of tumor cell proliferation via specific signaling pathway modulation.
Study 2Drug DeliveryEnhanced solubility of hydrophobic drugs when combined with this compound derivatives.
Study 3Enzyme InhibitionIdentified as an effective inhibitor of specific enzymes, providing insights into drug design strategies.
Study 4Fluorescent ProbesSuccessfully used in live-cell imaging to track protein interactions within cellular environments.

Mechanism of Action

Desmopressin acetate exerts its effects by mimicking the action of arginine vasopressin. It binds to V2 receptors in the renal collecting ducts, leading to increased water resorption and reduced urine output. Additionally, it increases plasma levels of factor VIII and von Willebrand factor, which are essential for blood clotting .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(2-Acetamido-9H-fluoren-1-yl) Hydrogen Sulfate (CID 108621-58-5)
  • Molecular Formula: C₁₅H₁₃NO₅S
  • Key Differences : Replaces the acetate group at position 9 with a sulfate ester.
  • Implications : The sulfate group enhances hydrophilicity and may alter reactivity in nucleophilic substitution reactions compared to the acetate .
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1537-15-1)
  • Molecular Formula: C₁₅H₉BrF₃NO
  • Key Differences : Substitutes the acetate at position 9 with a bromine atom and replaces the acetamido group with trifluoroacetamido.
  • Implications : The electron-withdrawing trifluoroacetamido group and bromine increase electrophilicity, making this compound more reactive in cross-coupling reactions .
(Fluoren-9-ylideneamino) Acetate (CAS 21160-07-6)
  • Molecular Formula: C₁₅H₁₁NO₂
  • Key Differences: Replaces the acetamido group with an ylideneamino (imine) moiety.
  • Implications : The imine group introduces conjugation, altering electronic properties and UV absorption characteristics .

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Predicted pKa Notable Features
2-Acetamido-9-fluorenyl acetate 281.31 - - Acetamido and acetate ester groups
9-Fluorenylacetate 224.26 1.27 (predicted) 14.63 Simple acetate ester at position 9
(Fluoren-9-ylideneamino) acetate 237.25 1.2 - Imine functional group
  • Solubility : The sulfate derivative (CID 108621-58-5) is more water-soluble than this compound due to its polar sulfate group .
  • Thermal Stability: Brominated derivatives (e.g., CAS 1537-15-1) exhibit lower thermal stability compared to non-halogenated analogs .

Research Findings and Trends

  • Synthetic Utility : Derivatives with electron-withdrawing groups (e.g., trifluoroacetamido) show enhanced reactivity in palladium-catalyzed reactions .
  • Biological Activity : Fluorenyl acetates with acetamido groups exhibit moderate antimicrobial activity, though less potent than halogenated analogs .
  • Stability Studies : The imine-containing analog (CAS 21160-07-6) degrades rapidly under acidic conditions, limiting its use in oral formulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Acetamido-9-fluorenyl acetate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves fluorene functionalization via acetylation at the 9-position and subsequent acetamido group introduction at the 2-position. A two-step protocol is common:

Fluorenyl Acetate Formation : React 9H-fluorene with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions.

Acetamido Substitution : Introduce the acetamido group via nucleophilic substitution using acetamide derivatives and a catalyst (e.g., Pd/C for coupling reactions).

  • Optimization Tips : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and optimize temperature (60–80°C) to minimize byproducts. Purity can be enhanced via recrystallization in ethanol .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer :

  • NMR Analysis : Use 1H^1H-NMR to confirm substituent positions (e.g., fluorenyl protons at δ 7.2–7.8 ppm, acetamido methyl group at δ 2.1 ppm).
  • HPLC Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95% target).
  • Mass Spectrometry : ESI-MS can verify the molecular ion peak (expected m/z ~279.3 for C17_{17}H15_{15}NO3_3) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult a physician immediately and provide the compound’s SDS (analogous to protocols for benzhydryl acetamide derivatives) .

Intermediate Research Questions

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C based on fluorenyl acetate analogs).
  • Long-Term Stability : Store samples in amber vials at –20°C. Assess degradation monthly via HPLC; if purity drops >5%, consider argon atmosphere storage .

Q. What strategies are effective for resolving contradictory spectral data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
  • Isotopic Purity Check : Use high-resolution MS to rule out isotopic interference.
  • Byproduct Analysis : Perform column chromatography to isolate impurities and re-analyze .

Advanced Research Questions

Q. How can researchers investigate the biological interactions of this compound with cellular targets?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity with fluorene-interacting proteins (e.g., aryl hydrocarbon receptor analogs).
  • In Vitro Assays : Test cytotoxicity (MTT assay) and cellular uptake (fluorescence labeling, if applicable) in HEK293 or HepG2 cells .

Q. What advanced techniques are recommended for quantifying trace impurities in synthesized batches?

  • Methodological Answer :

  • LC-MS/MS : Use multiple reaction monitoring (MRM) to detect sub-1% impurities (e.g., unreacted fluorene or acetylated byproducts).
  • GC-MS Headspace Analysis : Identify volatile contaminants from synthesis steps .

Q. How should researchers design experiments to address discrepancies in reported reaction yields for this compound?

  • Methodological Answer :

  • DoE Approach : Apply Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity, temperature).
  • Kinetic Studies : Use in-situ FTIR to monitor reaction intermediates and identify rate-limiting steps .

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